N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide
CAS No.: 606923-48-2
Cat. No.: VC21513061
Molecular Formula: C23H26N4O4S
Molecular Weight: 454.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606923-48-2 |
|---|---|
| Molecular Formula | C23H26N4O4S |
| Molecular Weight | 454.5g/mol |
| IUPAC Name | N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(2-propan-2-ylphenoxy)acetamide |
| Standard InChI | InChI=1S/C23H26N4O4S/c1-15(2)20-7-5-6-8-21(20)31-14-22(28)26-18-9-11-19(12-10-18)32(29,30)27-23-24-16(3)13-17(4)25-23/h5-13,15H,14H2,1-4H3,(H,26,28)(H,24,25,27) |
| Standard InChI Key | UXOOJQPCUURPDS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C(C)C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C(C)C)C |
Introduction
Structural Characteristics and Chemical Properties
N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide belongs to the class of sulfonamide compounds containing a pyrimidine ring. Based on its IUPAC name, the compound contains several key structural components:
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A 4,6-dimethyl-2-pyrimidinyl group connected to a sulfonamide moiety
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A phenyl group linking the sulfonamide and acetamide portions
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An isopropylphenoxy group attached via an acetamide linkage
The molecular formula can be determined as C23H26N4O4S with an approximate molecular weight of 454.54 g/mol. The compound's structure contains multiple functional groups that contribute to its chemical reactivity, including:
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The sulfonamide group (SO2-NH), which can act as a hydrogen bond donor/acceptor
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The acetamide linkage (NH-CO), providing additional hydrogen bonding capabilities
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The pyrimidine ring with methyl substituents, contributing to the compound's aromaticity
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The isopropylphenoxy moiety, adding lipophilicity to the molecule
Physical Properties
The physical properties of this compound can be estimated based on its structure and comparison with related compounds:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Physical State | Crystalline solid | Common for sulfonamide compounds |
| Solubility | Poorly soluble in water; Soluble in organic solvents | Based on lipophilic groups present |
| Melting Point | 160-180°C | Typical range for similar compounds |
| LogP | 3.5-4.5 | Estimated from structural components |
| pKa | 6.5-7.5 (sulfonamide NH) | Comparable to similar sulfonamides |
Structural Comparison with Related Compounds
Structurally, this compound shares features with other sulfonamide derivatives that have established biological activities.
Similarities to Sulfonylurea Herbicides
Compounds containing the sulfonyl group linked to a pyrimidine ring, such as N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3,5-dioxopiperazin-1-yl)acetamide, often exhibit herbicidal properties through inhibition of the acetolactate synthase (ALS) enzyme . The 4,6-dimethylpyrimidine moiety present in our target compound is a common structural feature in several herbicidal agents.
Comparison with Sulfadimethoxine Derivatives
The structure shares similarities with Sulfadimethoxine N4-Acetate (N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide), which has a molecular weight of 352.37 g/mol and contains a comparable sulfonamide-pyrimidine arrangement . The primary difference lies in the substitution patterns on the pyrimidine ring (dimethyl vs. dimethoxy) and the presence of the isopropylphenoxy group in our target compound.
| Challenge | Possible Solution |
|---|---|
| Regioselectivity during substitution | Use of protecting groups and controlled reaction conditions |
| Purification of intermediates | Chromatographic techniques and recrystallization |
| Control of stereochemistry | Stereoselective reagents and catalysts |
| Scale-up issues | Optimization of reaction parameters and continuous flow synthesis |
| Structural Feature | Potential Contribution to Activity |
|---|---|
| 4,6-dimethylpyrimidine | Binding to specific protein targets like ALS |
| Sulfonamide group | Hydrogen bonding with target proteins |
| Isopropylphenoxy | Hydrophobic interactions and membrane permeability |
| Acetamide linkage | Additional hydrogen bonding capabilities |
Research Status and Future Directions
Current Knowledge Gaps
Despite the structural analysis provided, several knowledge gaps remain regarding this specific compound:
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Comprehensive physicochemical characterization data
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Validated synthesis protocols with optimized yields
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Specific biological targets and mechanisms of action
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Toxicological and environmental impact profiles
Recommended Research Directions
Future research on this compound should focus on:
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Development and optimization of synthesis methods
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Comprehensive physicochemical characterization
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Screening for biological activity across various targets
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Structure-activity relationship studies through systematic modification of key structural elements
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Environmental fate and ecotoxicological assessments if herbicidal activity is confirmed
Analytical Methods for Characterization
Spectroscopic Analysis
The structural confirmation of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide would typically involve multiple analytical techniques:
| Analytical Method | Expected Key Observations |
|---|---|
| 1H NMR | Signals for methyl groups (δ ~2.0-2.5 ppm), aromatic protons (δ ~7.0-8.5 ppm), and NH protons (δ ~9-10 ppm) |
| 13C NMR | Signals for carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ ~120-150 ppm), and aliphatic carbons (δ ~15-45 ppm) |
| IR Spectroscopy | Bands for N-H stretching (~3300 cm-1), C=O stretching (~1650 cm-1), and S=O stretching (~1150-1350 cm-1) |
| Mass Spectrometry | Molecular ion peak around m/z 454 and fragmentation pattern showing key structural components |
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